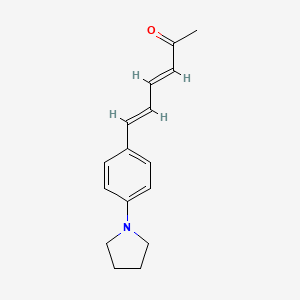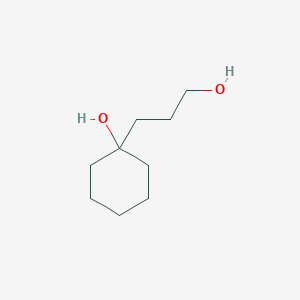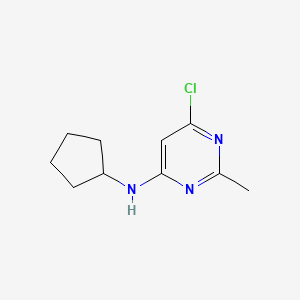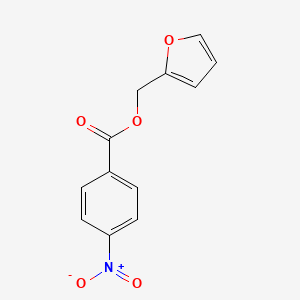![molecular formula C19H22N6O5 B12912696 3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine CAS No. 918803-33-5](/img/structure/B12912696.png)
3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes This compound is structurally characterized by the absence of a hydroxyl group at the 3’ position of the ribose sugar, replaced by a hydrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine typically involves the following steps:
Starting Material: Adenosine is used as the starting material.
Deoxygenation: The 3’ hydroxyl group of adenosine is removed through a deoxygenation reaction, often using reagents like hydrogen iodide (HI) or triphenylphosphine (PPh3) in the presence of a radical initiator.
Amidation: The resulting 3’-deoxyadenosine is then subjected to an amidation reaction with (2S)-2-hydroxy-3-phenylpropanoic acid. This step typically requires coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as using engineered microbial strains capable of producing 3’-deoxyadenosine, followed by chemical modification to introduce the (2S)-2-hydroxy-3-phenylpropanoyl group. This method can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3’-Deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3’-deoxy-3’-{[(2S)-2-oxo-3-phenylpropanoyl]amino}adenosine.
Reduction: Formation of 3’-deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropyl]amino}adenosine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3’-Deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting nucleic acid synthesis, making it a potential tool for genetic research.
Medicine: Investigated for its potential anticancer properties due to its ability to interfere with DNA and RNA synthesis.
Industry: Utilized in the development of novel pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 3’-Deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine involves its incorporation into nucleic acids, where it acts as a chain terminator. By lacking the 3’ hydroxyl group, it prevents the formation of phosphodiester bonds, thereby halting the elongation of DNA or RNA chains. This property is particularly useful in cancer research, where it can inhibit the proliferation of rapidly dividing cells.
Comparación Con Compuestos Similares
Similar Compounds
Cordycepin (3’-Deoxyadenosine): Similar in structure but lacks the (2S)-2-hydroxy-3-phenylpropanoyl group.
3’-Amino-3’-deoxyadenosine: Contains an amino group instead of the hydroxyl group at the 3’ position.
2’-Deoxyadenosine: Lacks the hydroxyl group at the 2’ position instead of the 3’ position.
Uniqueness
3’-Deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine is unique due to the presence of the (2S)-2-hydroxy-3-phenylpropanoyl group, which imparts distinct biochemical properties and potential therapeutic applications. This modification enhances its ability to interact with specific molecular targets and pathways, making it a valuable compound in scientific research and drug development.
Propiedades
Número CAS |
918803-33-5 |
|---|---|
Fórmula molecular |
C19H22N6O5 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-hydroxy-3-phenylpropanamide |
InChI |
InChI=1S/C19H22N6O5/c20-16-14-17(22-8-21-16)25(9-23-14)19-15(28)13(12(7-26)30-19)24-18(29)11(27)6-10-4-2-1-3-5-10/h1-5,8-9,11-13,15,19,26-28H,6-7H2,(H,24,29)(H2,20,21,22)/t11-,12+,13+,15+,19+/m0/s1 |
Clave InChI |
SWFXLUUFCCZLAK-YCOMJZELSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)CO)O |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12912646.png)
![N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester](/img/structure/B12912654.png)




